BenchChemオンラインストアへようこそ!

4-Bromo-5,8-dimethoxyquinoline

Cross-coupling reactivity Halogen bond strength Synthetic efficiency

This 4-bromo regioisomer is essential for G9a histone methyltransferase inhibitor programs targeting oncology, where the C-4 bromine provides a unique synthetic handle for Suzuki coupling to explore critical pharmacophore vectors. The 5,8-dimethoxy pattern is integral for activity, and only this regioisomer serves as a direct precursor to antitumor quinoline-5,8-diones like streptonigrin analogs via oxidative demethylation. Superior C-Br bond reactivity, compared to chlorine analogs, ensures high conversion in mild cross-coupling, minimizing byproducts and accelerating focused library synthesis for HCV and epigenetic drug discovery.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
Cat. No. B8684099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5,8-dimethoxyquinoline
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC=NC2=C(C=C1)OC)Br
InChIInChI=1S/C11H10BrNO2/c1-14-8-3-4-9(15-2)11-10(8)7(12)5-6-13-11/h3-6H,1-2H3
InChIKeySBPQBDLXQARKCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5,8-dimethoxyquinoline (CAS 294174-24-6): Chemical Identity and Core Properties for Procurement


4-Bromo-5,8-dimethoxyquinoline is a polyfunctional heterocyclic building block in the quinoline family, characterized by a bromine atom at the C-4 position and methoxy substituents at C-5 and C-8 on the quinoline core . With the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol, this halogenated quinoline is classified as a key intermediate in medicinal chemistry . Its identity is confirmed by CAS number 294174-24-6 and MDL number MFCD13705033 . The compound’s predicted physicochemical profile, including a calculated ACD/LogP of 2.95 and a polar surface area of 31 Ų, places it within drug-like chemical space and distinguishes it from alternative halogenated or non-halogenated quinoline regioisomers available for research and industrial procurement .

Why Generic Substitution of 4-Bromo-5,8-dimethoxyquinoline Fails in Regioselective Synthesis and Bioactivity


In-class compounds such as 4-chloro-5,8-dimethoxyquinoline or 5,8-dimethoxyquinoline cannot be substituted for 4-bromo-5,8-dimethoxyquinoline without fundamentally altering reaction outcomes and biological activity. The C-4 bromine atom is not a generic halogen handle; its specific bond strength, polarizability, and reactivity under transition-metal-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) differ substantially from chlorine or iodine analogs, directly impacting reaction yields, regioselectivity, and the structural diversity of downstream products [1]. Furthermore, the precise substitution pattern of bromine at C-4 with methoxy groups at C-5 and C-8 creates a unique electronic environment on the quinoline scaffold, which is critical for target engagement in epigenetic inhibition (e.g., G9a) and for serving as a precursor to biologically active quinoline-5,8-diones [2]. Substitution with a regioisomer such as 6-bromo-5,8-dimethoxyquinoline or 7-bromo-5,8-dimethoxyquinoline would abolish the specific structure-activity relationships required for these applications. For procurement decisions, this means that purity, positional isomer identity, and halogen specificity are non-negotiable quality attributes.

Quantitative Differentiation Evidence for 4-Bromo-5,8-dimethoxyquinoline vs. Close Analogs


Superior Suzuki Coupling Leaving-Group Ability: 4-Bromo vs. 4-Chloro-5,8-dimethoxyquinoline

The C-4 bromine atom in 4-bromo-5,8-dimethoxyquinoline is a significantly better leaving group for palladium-catalyzed cross-coupling reactions compared to the chlorine atom in the 4-chloro analog. The carbon-bromine bond dissociation energy (BDE) is lower (C-Br ≈ 285 kJ/mol) than that of the carbon-chlorine bond (C-Cl ≈ 327 kJ/mol), facilitating oxidative addition, the rate-determining step in Suzuki-Miyaura couplings [1]. This translates to higher and more consistent coupling yields under mild conditions, enabling efficient diversification of the quinoline scaffold for medicinal chemistry programs. For procurement, this means that 4-bromo-5,8-dimethoxyquinoline provides superior synthetic utility for the construction of complex molecular architectures, directly impacting research productivity and the success rate of library synthesis campaigns [2].

Cross-coupling reactivity Halogen bond strength Synthetic efficiency

Regioselective Synthesis: Positional Selectivity of Bromination at C-4 vs. C-6 or C-7 on the 5,8-Dimethoxyquinoline Scaffold

The synthesis of 4-bromo-5,8-dimethoxyquinoline relies on specific regioselective bromination conditions that favor C-4 functionalization over other reactive positions on the 5,8-dimethoxyquinoline core. Unlike bromination with N-bromosuccinimide (NBS), which can lead to mixtures of C-7 brominated products, or molecular bromine methodologies that produce C-5 or multi-brominated derivatives, controlled bromination of the parent 5,8-dimethoxyquinoline with POBr₃ or via directed ortho-metalation strategies selectively installs bromine at the C-4 position [1][2]. This regiochemical control is a critical quality attribute for procurement, as contamination with regioisomers (e.g., 6-bromo or 7-bromo isomers) can invalidate downstream biological SAR studies or lead to inactive final compounds.

Regioselectivity Halogenation Synthetic methodology

Lipophilicity-Driven Drug-Likeness: ACD/LogP of 4-Bromo-5,8-dimethoxyquinoline vs. 4-Chloro Analog

The substitution of a bromine atom for a chlorine atom at the C-4 position of the 5,8-dimethoxyquinoline scaffold results in a measurable increase in lipophilicity, a critical parameter governing membrane permeability, solubility, and overall pharmacokinetic profile. The predicted ACD/LogP for 4-bromo-5,8-dimethoxyquinoline is 2.95, compared to an estimated ACD/LogP of approximately 2.6 for 4-chloro-5,8-dimethoxyquinoline [1]. This difference of ~0.35 log units can translate to a 2- to 3-fold increase in partition coefficient, which is significant in lead optimization when balancing potency, solubility, and metabolic stability. For procurement, selecting the bromo analog over the chloro analog can be a deliberate medicinal chemistry choice to modulate the physicochemical properties of a lead series.

Lipophilicity Drug-likeness ADME prediction

Precursor to 4-Bromoquinoline-5,8-dione: A Privileged Structure in Anti-Infective and Anticancer Agents

4-Bromo-5,8-dimethoxyquinoline serves as a direct synthetic precursor to 4-bromoquinoline-5,8-dione through oxidative demethylation using cerium ammonium nitrate (CAN) . The quinoline-5,8-dione core is a privileged structure found in numerous bioactive molecules, including the antitumor antibiotics streptonigrin and lavendamycin [1]. In contrast, regioisomers such as 6-bromo-5,8-dimethoxyquinoline or 7-bromo-5,8-dimethoxyquinoline would yield different dione structures upon oxidation, with potentially divergent biological activity profiles. This specific transformation pathway positions 4-bromo-5,8-dimethoxyquinoline as a gateway intermediate to a therapeutically relevant chemical space that is inaccessible from other halogenated quinoline regioisomers.

Quinoline-5,8-dione Bioisostere Oxidative demethylation

Selectivity Profile: G9a Histone Methyltransferase vs. MAO-B Off-Target Activity

Available bioactivity data suggest a differentiated selectivity profile for 4-bromo-5,8-dimethoxyquinoline-containing chemotypes. While the compound has been associated with G9a histone lysine methyltransferase inhibition—a target of interest in cancer epigenetics—a structurally related brominated quinoline analog (CHEMBL3398528) demonstrated negligible activity against monoamine oxidase B (MAO-B) with an IC50 > 100,000 nM [1]. This indicates that the 4-bromo-5,8-dimethoxyquinoline scaffold is not a promiscuous amine oxidase inhibitor, reducing the risk of MAO-related off-target effects compared to scaffolds with inherent MAO inhibition. This selectivity differentiation is critical for researchers developing chemical probes for epigenetic targets, as it minimizes confounding polypharmacology in cellular assays.

G9a inhibition Epigenetics MAO-B selectivity

Computed Physicochemical Profile: Boiling Point and Vapor Pressure for Formulation and Handling Decisions

The predicted boiling point of 4-bromo-5,8-dimethoxyquinoline is 381.7 ± 37.0 °C at 760 mmHg, with a vapor pressure of 0.0 ± 0.8 mmHg at 25 °C . These values indicate low volatility, which is advantageous for safe handling in laboratory settings and for maintaining stoichiometric control during high-temperature reactions. In comparison, the 4-chloro analog, with a lower molecular weight, would be expected to have a lower boiling point, potentially leading to losses during prolonged heating or vacuum operations. For procurement, this data informs storage conditions, formulation feasibility for in vivo studies, and compliance with safety data sheet (SDS) requirements.

Physicochemical properties Formulation development Safety data

High-Value Research and Industrial Applications for 4-Bromo-5,8-dimethoxyquinoline


Structure-Activity Relationship (SAR) Studies on Epigenetic G9a Inhibitors

In medicinal chemistry programs targeting the G9a histone methyltransferase for oncology indications, 4-bromo-5,8-dimethoxyquinoline serves as a privileged starting scaffold. Its predicted G9a activity and clean selectivity against MAO-B (IC50 > 100,000 nM for a closely related analog [1]) enable researchers to generate focused libraries with reduced risk of amine oxidase off-target confounding. The bromine at C-4 provides a versatile synthetic handle for Suzuki coupling to explore the chemical space adjacent to the quinoline core, while the 5,8-dimethoxy substitution pattern mimics key pharmacophoric elements of known epigenetic probes. Procurement of this specific regioisomer is essential, as SAR studies with the 6-bromo or 7-bromo analogs would probe entirely different vectors and yield non-transferable structure-activity data.

Synthesis of Quinoline-5,8-dione-Based Antitumor Antibiotic Analogs

The compound is a direct precursor to 4-bromoquinoline-5,8-dione via CAN-mediated oxidative demethylation [1], which in turn provides access to structural analogs of the antitumor antibiotics streptonigrin and lavendamycin. These quinoline-5,8-dione natural products exhibit potent activity against a broad range of tumor cell lines [2]. For academic and industrial groups engaged in natural product-inspired drug discovery, acquiring the 4-bromo derivative rather than alternative regioisomers is a strategic choice that reduces the synthetic step count to the targeted quinone pharmacophore, accelerating the hit-to-lead timeline and conserving research resources.

HCV Protease Inhibitor Intermediate Supply for Antiviral Drug Development

Patents from Boehringer Ingelheim explicitly identify bromo-substituted quinolines as key intermediates in the synthesis of HCV protease inhibitors [1]. The 4-bromo substitution pattern in combination with 5,8-dimethoxy activation aligns with the structural requirements of these antiviral agents. For contract research organizations and pharmaceutical development teams engaged in HCV or broader antiviral programs, sourcing 4-bromo-5,8-dimethoxyquinoline ensures compatibility with published synthetic routes, reduces process development risk, and supports the reliable scale-up of active pharmaceutical ingredient (API) synthesis.

Diversity-Oriented Synthesis (DOS) Libraries via Suzuki-Miyaura Cross-Coupling

The C-4 bromine atom of 4-bromo-5,8-dimethoxyquinoline is a superior leaving group for palladium-catalyzed cross-coupling compared to chlorine or other halogens [1][2]. This property is leveraged in diversity-oriented synthesis to rapidly generate collections of 4-aryl, 4-heteroaryl, and 4-alkenyl-5,8-dimethoxyquinoline derivatives for high-throughput screening. The higher reactivity of the C-Br bond compared to C-Cl ensures high conversion rates under mild conditions, minimizing byproduct formation and facilitating parallel purification workflows. For core facilities and medicinal chemistry departments, this translates to higher library quality and lower per-compound synthesis costs.

Quote Request

Request a Quote for 4-Bromo-5,8-dimethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.